5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine 5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17684754
InChI: InChI=1S/C10H10BrN3/c1-14-10(9(12)6-13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3
SMILES:
Molecular Formula: C10H10BrN3
Molecular Weight: 252.11 g/mol

5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17684754

Molecular Formula: C10H10BrN3

Molecular Weight: 252.11 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C10H10BrN3
Molecular Weight 252.11 g/mol
IUPAC Name 5-(4-bromophenyl)-1-methylpyrazol-4-amine
Standard InChI InChI=1S/C10H10BrN3/c1-14-10(9(12)6-13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3
Standard InChI Key WTNHUVBPRNIFIN-UHFFFAOYSA-N
Canonical SMILES CN1C(=C(C=N1)N)C2=CC=C(C=C2)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) modified at three positions:

  • 1-position: Methyl group (-CH₃), which enhances steric stability and influences electronic properties.

  • 4-position: Primary amine (-NH₂), a reactive site for further functionalization.

  • 5-position: 4-Bromophenyl group (C₆H₄Br), introducing halogen-mediated electronic effects and potential for cross-coupling reactions .

The molecular formula is C₁₀H₁₁BrN₃, with a molar mass of 253.12 g/mol.

Spectral and Crystallographic Data

While direct crystallographic data for this specific compound is unavailable, analogous pyrazole derivatives exhibit planar aromatic rings with bond lengths and angles consistent with delocalized π-electron systems. For example, the related compound 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole crystallizes in the monoclinic system with a P2₁/c space group, featuring intermolecular hydrogen bonds between amine groups and adjacent molecules . Infrared (IR) spectroscopy of similar compounds reveals N-H stretching vibrations near 3300 cm⁻¹ and C-Br stretches at ~600 cm⁻¹ .

Synthesis Methodologies

Condensation and Cyclization Routes

A common approach to pyrazole derivatives involves [3+2] cycloaddition between alkynes and diazo compounds. For 5-(4-bromophenyl)-1-methyl-1H-pyrazol-4-amine, a plausible synthesis begins with diethyl butynedioate and 4-bromophenylhydrazine under acidic conditions to form the pyrazole core . Subsequent methylation at the 1-position using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) yields the methylated intermediate.

Key Reaction Steps:

  • Cyclization:
    Diethyl butynedioate+4-BromophenylhydrazineHCl5-(4-Bromophenyl)-1H-pyrazol-4-amine\text{Diethyl butynedioate} + \text{4-Bromophenylhydrazine} \xrightarrow{\text{HCl}} \text{5-(4-Bromophenyl)-1H-pyrazol-4-amine} .

  • Methylation:
    5-(4-Bromophenyl)-1H-pyrazol-4-amine+CH₃IK₂CO₃5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine\text{5-(4-Bromophenyl)-1H-pyrazol-4-amine} + \text{CH₃I} \xrightarrow{\text{K₂CO₃}} \text{5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine}.

Paal-Knorr Reaction Adaptation

An alternative route employs the Paal-Knorr reaction, which condenses acetonylacetone with amines to form pyrrole derivatives. While typically used for pyrroles, this method has been adapted for pyrazole synthesis. For instance, 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine reacts with acetonylacetone under citric acid catalysis to yield hybrid pyrrole-pyrazole structures . Modifying this protocol by substituting acetonylacetone with brominated precursors could direct synthesis toward the target compound.

Advantages:

  • Mild conditions (room temperature, eco-friendly solvents).

  • Stoichiometric efficiency, minimizing waste .

Physicochemical Properties

Thermodynamic Parameters

Based on structurally similar compounds:

  • Density: ~1.47 g/cm³ (predicted for brominated pyrazoles) .

  • Boiling Point: Estimated at 508.5°C under reduced pressure .

  • pKa: The amine group exhibits weak basicity, with a predicted pKa of -0.20 ± 0.10 .

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the amine and bromophenyl groups. Limited solubility in water.

  • Stability: Stable under ambient conditions but susceptible to oxidative degradation in the presence of strong acids or bases.

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